molecular formula C15H21N3O3S B11241561 N-isobutyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-isobutyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11241561
M. Wt: 323.4 g/mol
InChI Key: OYYWQRRLIUETRO-UHFFFAOYSA-N
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Description

N-isobutyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, featuring a benzothiadiazine ring, contributes to its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a sulfonamide derivative, followed by cyclization to form the benzothiadiazine ring . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiadiazine ring .

Scientific Research Applications

N-isobutyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for potential therapeutic applications, including antihypertensive and antidiabetic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isobutyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways related to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isobutyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substituents, which confer distinct pharmacological properties. The isobutyl and propyl groups, along with the carboxamide functionality, contribute to its unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2-methylpropyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C15H21N3O3S/c1-4-7-18-10-17-22(20,21)14-8-12(5-6-13(14)18)15(19)16-9-11(2)3/h5-6,8,10-11H,4,7,9H2,1-3H3,(H,16,19)

InChI Key

OYYWQRRLIUETRO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NCC(C)C

Origin of Product

United States

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